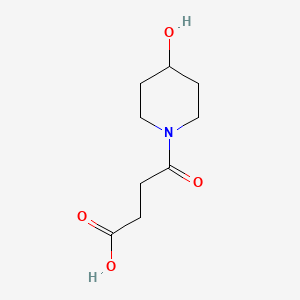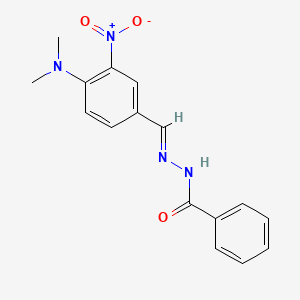
4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid is a compound that can be associated with a class of hydroxylated piperidines and piperidinones, which are of significant interest due to their biological activities and potential therapeutic applications. The compound's structure includes a hydroxypiperidine moiety linked to an oxobutanoic acid group.
Synthesis Analysis
The synthesis of related hydroxypiperidinones has been achieved through a diastereoselective process using a Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones. This method has been shown to be highly effective in producing enantioselective piperidin-2-ones, which are structurally similar to this compound .
Molecular Structure Analysis
While the exact molecular structure of this compound is not detailed in the provided papers, compounds with similar structures have been characterized using techniques such as FT-IR, NMR, and single crystal X-ray structural analysis. These techniques have confirmed the presence of specific functional groups and the geometry of the molecules, which are crucial for understanding the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of 4-substituted 2,4-dioxobutanoic acid derivatives, which share a similar core structure with the compound , has been explored in the context of inhibiting glycolic acid oxidase. These compounds have shown potent inhibitory activity, suggesting that the this compound could also exhibit significant biological interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds closely related to this compound have been studied, revealing insights into their stability, solubility, and optical properties. For instance, semi-organometallic derivatives have been characterized for their nonlinear optical applications, demonstrating low cutoff wavelengths and thermal stability, which could be relevant for the compound of interest .
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Bioactive Compounds
A study on Fusarium oxysporum revealed a novel enzyme, l-Pip trans-4-hydroxylase, capable of catalyzing the regio- and stereoselective hydroxylation of l-pipecolic acid, producing optically pure trans-4-hydroxy-l-pipecolic acid, a bioactive compound with useful physiological activities. This enzyme belongs to the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily and has potential applications in the organic synthesis of pharmaceuticals, highlighting the enzymatic preparation of chiral bioactive compounds for therapeutic purposes (Hibi et al., 2016).
Molecular Diagnostics for Alzheimer’s Disease
A fluorescent probe based on 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid was developed for β-amyloids, showing high binding affinities toward Aβ(1–40) aggregates in vitro. This novel compound facilitates the molecular diagnosis of Alzheimer’s disease, demonstrating the application of such derivatives in identifying and studying neurodegenerative diseases (Fa et al., 2015).
Advanced Material Science
Research on 2,2,6,6-tetramethylpiperidinyl-N-oxy (TEMPO) contained polypyrrole (PPy) derivatives for use as cathode material in organic radical batteries shows the synthesis of derivatives by esterification of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl free radical with pyrrole butyric acid and pyrrole caproic acid. These synthesized nitroxide radical polymers exhibited remarkable electrochemical performances due to their reversible two-electron redox reaction process, showcasing potential applications in energy storage and conversion technologies (Xu et al., 2014).
Eigenschaften
IUPAC Name |
4-(4-hydroxypiperidin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c11-7-3-5-10(6-4-7)8(12)1-2-9(13)14/h7,11H,1-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGMPDHPYKTLDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2529001.png)

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2529005.png)




![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2529013.png)
![1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide](/img/structure/B2529014.png)



![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2529022.png)